Cobalt(3+) potassium tetranitrite
Description
Properties
IUPAC Name |
potassium;cobalt(3+);tetranitrite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.K.4HNO2/c;;4*2-1-3/h;;4*(H,2,3)/q+3;+1;;;;/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBUPPBSFCQDN-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[Co+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoKN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Redox-Mediated Synthesis Using Persulfate Oxidants
A widely employed strategy for accessing cobalt(III) complexes involves oxidizing cobalt(II) precursors. In the context of cobalt(III) potassium tetranitrite, this approach begins with dissolving cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in aqueous solution. Ethane-1,2-diamine is subsequently introduced to form the [Co(en)₃]²⁺ complex, which exhibits greater stability toward oxidation than unligated Co²⁺ . Potassium nitrite (KNO₂) is then added in stoichiometric excess to provide nitrite ligands, followed by potassium peroxodisulfate (K₂S₂O₈) as the oxidizing agent .
The oxidation step proceeds via the reaction:
Subsequent ligand substitution replaces one en ligand with four nitrite groups, yielding the intermediate [Co(en)(NO₂)₄]⁻. Potassium ions in solution stabilize the anionic complex, precipitating the final product as a crystalline solid . This method achieves yields of ~65–75%, with purity confirmed via elemental analysis and UV-vis spectroscopy .
Crown Ether-Assisted Crystallization
The low solubility of KNO₂ in nonpolar solvents presents a challenge in homogeneous synthesis. To address this, 18-crown-6 ether is employed to solubilize potassium ions, enhancing the reactivity of nitrite anions . In this protocol, Co(OEP)Cl (octaethylporphyrin cobalt(II) chloride) is reacted with KNO₂ in a dichloromethane/water biphasic system. The crown ether selectively complexes K⁺, facilitating the formation of the nitrito-cobalt(III) species:
Counterion association with [K(18-crown-6)]⁺ yields the crystalline product [K(18-crown-6)]₂[Co(OEP)(NO₂)₂], as confirmed by X-ray diffraction . While this method specifically targets porphyrin complexes, its principles extend to ethane-1,2-diamine systems by substituting OEP with en ligands.
Metathetical Exchange from Ammonium Salts
Cobalt(III) ammonium complexes serve as versatile precursors for potassium salts. In one documented procedure, (NH₄)₆[Co(S₂O₃)₄]·H₂O is treated with KCl in aqueous solution, precipitating K₆[Co(S₂O₃)₄] via ion exchange . By analogy, reacting ammonium cobalt(III) tetranitrite with KNO₂ or KOH could yield the potassium analog. This method’s efficacy depends on the relative solubility of ammonium and potassium salts, necessitating meticulous solvent selection.
Characterization and Analytical Validation
Successful synthesis requires validation through spectroscopic and crystallographic techniques:
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UV-vis Spectroscopy : Co(III) nitrito complexes exhibit distinct absorption bands at 450–500 nm (d-d transitions) and 300–350 nm (ligand-to-metal charge transfer) .
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Infrared Spectroscopy : Asymmetric and symmetric NO₂ stretches appear at 1480–1350 cm⁻¹ and 1250–1150 cm⁻¹, respectively .
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X-ray Diffraction : Single-crystal analyses reveal octahedral Co(III) centers with en and nitrito ligands in meridional or facial configurations .
Challenges and Optimization Strategies
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Oxidation State Control : Over-oxidation to Co(IV) or disproportionation must be mitigated by maintaining pH 6–7 and using excess nitrite as a stabilizing ligand .
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Solubility Management : Crown ethers or phase-transfer catalysts improve K⁺ solubility in organic media, enhancing crystallinity .
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Ligand Competition : Ethylene-diamine’s strong field strength favors low-spin Co(III), but excess NO₂⁻ can displace en, requiring strict stoichiometric control .
Industrial and Environmental Considerations
While laboratory-scale syntheses are well-established, scaling up necessitates addressing potassium recovery and nitrite waste streams. Closed-loop systems, as proposed in potassium nitrate production , could recycle byproducts like HNO₃ and KOH, improving sustainability.
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+) potassium tetranitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: The tetranitrite ligands can be substituted by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the use of excess ligand and heating to facilitate the exchange.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Cobalt(3+) potassium tetranitrite has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Studied for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, such as magnetic fluids and supercapacitors.
Mechanism of Action
The mechanism of action of potassium;cobalt(3+);tetranitrite involves the interaction of the cobalt center with target molecules. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The tetranitrite ligands can also participate in coordination and substitution reactions, influencing the overall reactivity of the compound. These interactions can affect various molecular pathways, including those involved in catalysis and biological activity .
Comparison with Similar Compounds
Sodium Hexanitrocobaltate(III) (Na₃[Co(NO₂)₆])
The sodium analog serves as the primary reference for comparison. Key differences and similarities include:
Key Findings :
- The sodium compound is well-documented as a reagent for potassium ion detection, forming insoluble K₃[Co(NO₂)₆] precipitates in solution . If the potassium variant exists, its utility may differ due to solubility constraints.
- The sodium salt’s high solubility (720 g/L) contrasts with the potassium analog’s presumed lower solubility, a trend consistent with alkali metal salts (e.g., KCl vs. NaCl solubility differences).
Other Cobalt(III) Nitrite Complexes
No direct evidence for analogous ammonium or transition-metal cobalt(III) nitrite complexes is provided. However, cobalt(III) complexes with alternative ligands (e.g., chloride or ammonia) exhibit distinct properties:
Alkali Metal Nitrite Salts
Potassium and sodium nitrite salts (KNO₂, NaNO₂) differ in solubility and reactivity:
- Potassium Nitrite (KNO₂): Solubility ~281 g/L at 20°C, used in food preservation.
- Sodium Nitrite (NaNO₂): Solubility ~820 g/L at 20°C, more hygroscopic than KNO₂. These differences highlight how cation choice impacts physicochemical behavior, extrapolating to hexanitrocobaltate(III) salts.
Q & A
Q. What are the standard synthesis methods for Cobalt(3+) potassium tetranitrite, and how do reagent purity levels affect yield?
- Methodological Answer : Synthesis typically involves controlled coprecipitation of cobalt(III) salts with potassium nitrite under alkaline conditions. For reproducibility, reagent purity (>98.0%) is critical, as impurities (e.g., residual chloride or sulfate ions) can destabilize the nitrite coordination . Use high-purity KNO₂ (CAS-tagged reagents) and inert atmosphere protocols to minimize oxidation side reactions. Thermogravimetric analysis (TGA) should confirm intermediate phase stability.
Q. What spectroscopic techniques are recommended for characterizing this compound’s coordination geometry?
- Methodological Answer : UV-Vis spectroscopy (400–700 nm) identifies d-d transitions linked to octahedral Co³⁺ coordination. Pair with FTIR to detect nitrite ligand vibrations (1,350–1,450 cm⁻¹ for ν(NO₂)). For advanced validation, X-ray absorption spectroscopy (XAS) or single-crystal XRD resolves bond lengths and angles, though sample crystallinity must be optimized to avoid amorphous phase interference .
Q. How should researchers handle safety concerns related to cobalt(III) compounds?
- Methodological Answer : Cobalt(III) compounds are oxidizers and potential respiratory hazards. Follow OSHA/NIOSH guidelines: use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 2–8°C to prevent deliquescence. Toxicity databases (e.g., TOXLINE, NIH RePORTER) provide exposure limits and disposal protocols .
Advanced Research Questions
Q. How can contradictory data on the thermal decomposition pathways of this compound be resolved?
- Methodological Answer : Divergent reports may arise from varying heating rates or atmospheric conditions. Design experiments using simultaneous TGA-DSC under inert (N₂) vs. oxidative (O₂) atmospheres. Compare mass loss profiles (e.g., 100–300°C for nitrite decomposition) and correlate with evolved gas analysis (EGA-MS) to identify intermediates like NO or K₂O .
Q. What computational approaches validate the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian or VASP can model Co³⁺-nitrite charge transfer. Calibrate parameters with experimental XPS data (Co 2p₃/₂ binding energy ~780–785 eV). Compare spin states (low-spin vs. high-spin Co³⁺) to magnetic susceptibility measurements to resolve discrepancies .
Q. What strategies mitigate batch-to-batch variability in magnetic properties of this compound?
- Methodological Answer : Variability often stems from trace metal contaminants or hydration differences. Implement strict stoichiometric control (ICP-MS for metal ratios) and Karl Fischer titration for water content. For magnetic studies (SQUID), anneal samples at 150°C to remove adsorbed moisture, and report field-cooled/zero-field-cooled (FC/ZFC) curves with error margins .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies may reflect pH-dependent nitrite ligand dissociation. Conduct systematic solubility tests (e.g., shake-flask method) across pH 4–10. Use ion chromatography to quantify [Co³⁺] and [NO₂⁻] in supernatants. Cross-reference with speciation diagrams from thermodynamic databases (e.g., IUPAC Stability Constants) .
Literature Review and Data Sourcing
Q. Which databases are most reliable for identifying prior studies on this compound?
- Methodological Answer : Prioritize Scopus and TOXCENTER for peer-reviewed studies. Use CAS Registry Numbers (e.g., hypothetical CAS for the compound) and MeSH terms (“cobalt complexes,” “nitrite ligands”) to filter results. Grey literature (government reports, dissertations) via NIH RePORTER or TSCATS may contain unpublished data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
